![molecular formula C21H22N8O3S2 B2399166 N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-14-0](/img/structure/B2399166.png)
N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
1,3,4-Thiadiazoles and 1,2,4-triazoles are classes of compounds that exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . They are able to cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Most heterocyclic moieties, including 1,3,4-thiadiazoles and 1,2,4-triazoles, have diverse activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are diverse and depend on the starting materials and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents present in the molecule .Scientific Research Applications
- Researchers have synthesized novel 1,3,4-thiadiazole derivatives of glucosides using a convergent synthetic route that involves d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol as starting materials .
- Some of these derivatives exhibit good antifungal activities. For instance, compound 4i demonstrated higher bioactivity against Phytophthora infestans (P. infestans) than Dimethomorph, a commonly used fungicide .
- While they showed moderate to poor antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pv. citri (Xcc), there is room for optimization and development .
- Novel antibacterial agents are crucial to combat drug resistance and environmental concerns associated with traditional pesticides .
Antifungal Activities
Moderate Antibacterial Activities
Plant Growth Regulation
Anti-Inflammatory Properties
Anticancer Potential
Abl Protein Kinase Inhibition
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, a key structural component of this compound, have been widely studied for their antimicrobial properties . They are known to interact with various enzymes and proteins that are essential for the survival of microorganisms .
Mode of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interact with its targets, leading to inhibition of essential biochemical processes in the microorganisms, thereby exerting its antimicrobial effects .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with various biochemical processes essential for the survival of microorganisms . This interference could lead to the inhibition of microbial growth and proliferation .
Pharmacokinetics
The presence of the 1,3,4-thiadiazole moiety in the compound’s structure suggests potential for good bioavailability, as this moiety is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution .
Result of Action
Based on the known antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may lead to the inhibition of essential biochemical processes in microorganisms, resulting in their growth inhibition or death .
Safety and Hazards
Future Directions
The development of new 1,3,4-thiadiazole derivatives with improved pharmacological properties is an active area of research. Future directions may include the design and synthesis of novel 1,3,4-thiadiazole derivatives, investigation of their mechanisms of action, and evaluation of their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
N-[2-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3S2/c1-3-18-26-27-21(34-18)23-17(30)12-33-19-9-8-15-24-25-16(29(15)28-19)10-11-22-20(31)13-4-6-14(32-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,22,31)(H,23,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDMJCJXUZGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide |
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